molecular formula C3H6O2 B047840 Glycidol CAS No. 60456-23-7

Glycidol

Cat. No.: B047840
CAS No.: 60456-23-7
M. Wt: 74.08 g/mol
InChI Key: CTKINSOISVBQLD-UHFFFAOYSA-N
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Description

(S)-Glycidol is a valuable, enantiomerically pure epoxide that serves as a fundamental chiral building block in organic and medicinal chemistry. Its primary research value lies in its application in asymmetric synthesis, where it is used to introduce a chiral 2-hydroxypropyl moiety or a glycidyl ether functionality into target molecules with high stereocontrol. The compound acts as an electrophile, with the epoxide ring undergoing regioselective nucleophilic attack, often guided by the existing stereocenter, to yield a diverse array of chiral synthons.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxiran-2-ylmethanol
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InChI

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2
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InChI Key

CTKINSOISVBQLD-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)CO
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Molecular Formula

C3H6O2
Record name GLYCIDOL
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Related CAS

25722-70-7
Record name Polyglycidol
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DSSTOX Substance ID

DTXSID4020666
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Molecular Weight

74.08 g/mol
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Physical Description

Glycidol is an odorless clear colorless liquid. (NTP, 1992), Colorless, slightly viscous liquid; [HSDB], COLOURLESS SLIGHTLY VISCOUS LIQUID., Colorless, odorless liquid., Colorless liquid.
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Boiling Point

333 °F at 760 mmHg (with decomposition) (NTP, 1992), 167 °C decomposes; 66 °C at 2.5 mm Hg, 320 °F (decomposes), 320 °F (Decomposes)
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Flash Point

162 °F (NTP, 1992), 162 °F, 73 °C (closed cup), 72 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Soluble in water, alcohol, and ether, Miscible with water /1.0X10+6 mg/L/, Solubility in water: miscible, Miscible
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Density

1.1143 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.143 g/cu cm at 25 °C, Relative density (water = 1): 1.1, 1.12
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Vapor Density

2.15 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.15 (Air = 1), Relative vapor density (air = 1): 2.15, 2.15
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Vapor Pressure

0.9 mmHg at 77 °F ; 2.5 mmHg at 151 °F (NTP, 1992), 5.59 [mmHg], VP: 0.9 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 120, 0.9 mmHg at 77 °F, (77 °F): 0.9 mmHg
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Color/Form

Colorless, slightly viscous liquid, Colorless liquid

CAS No.

556-52-5, 57044-25-4, 60456-23-7
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Melting Point

-49 °F (NTP, 1992), -45 °C, -49 °F
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Preparation Methods

Reaction Mechanism and Process Design

The most industrially viable method for (S)-glycidol synthesis, as detailed in US Patent 7459572B2 , involves the dehydrohalogenation of (S)-3-chloro-1,2-propanediol using phosphate salts (e.g., K₃PO₄). This one-pot process avoids isolating the intermediate glycidol, thereby minimizing racemization and side reactions. The reaction proceeds via an intramolecular nucleophilic displacement, where the phosphate base abstracts a proton from the hydroxyl group, facilitating the formation of the epoxide ring.

Key conditions include:

  • Temperature : 20–40°C for this compound formation, followed by 0–25°C for subsequent derivatization.

  • Catalyst : Phosphate salts with fine particle sizes enhance reaction kinetics due to their strong basicity and solubility in organic solvents.

  • Optical Purity : The chirality of the starting material is retained, yielding (S)-glycidol with 99.5% enantiomeric excess (ee) .

Performance Metrics and Scalability

In Example 7 of the patent, (S)-glycidol was synthesized in 86.5% yield with 98.5% chemical purity . The process’s scalability is attributed to:

  • One-pot synthesis , eliminating intermediate isolation.

  • Reduced side reactions due to the rapid formation of this compound.

  • Efficient work-up via fractional distillation or recrystallization.

Table 1: Performance Data for Phosphate Salt-Mediated Synthesis

ParameterValueSource
Yield86.5%
Chemical Purity98.5%
Optical Purity (ee)99.5%
Reaction Temperature20–40°C (this compound formation)

Enzymatic Resolution and Derivatization

Industrial Implications

Enzymatic methods avoid harsh conditions that could compromise stereochemical integrity, making them ideal for pharmaceutical intermediates. For instance, TAN-1511 analogues synthesized from (S)-glycidol exhibited potent bioactivity, as reported in J-Stage , further validating the need for robust this compound preparation methods.

Comparative Analysis of Methodologies

Yield and Purity Trade-offs

  • Phosphate Salt Method : Superior in yield (86.5%) and optical purity (99.5% ee) but requires chiral starting materials.

  • Phase Transfer Catalysis : High intermediate yields (73–92%) but indirect for this compound synthesis.

  • Enzymatic Derivatization : Eco-friendly but limited to downstream applications.

Cost and Scalability

Industrial adoption favors the phosphate salt method due to its one-pot design and minimal purification needs. In contrast, enzymatic approaches, while selective, face challenges in catalyst cost and reaction scale-up .

Chemical Reactions Analysis

Types of Reactions: (S)-Glycidol undergoes various chemical reactions, including:

    Oxidation: (S)-Glycidol can be oxidized to form glyceraldehyde or glycidic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of (S)-Glycidol can yield 1,2-propanediol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: (S)-Glycidol can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and halides to form corresponding substituted products.

    Polymerization: (S)-Glycidol can polymerize to form poly(glycidol), which is used in various applications, including drug delivery and biomedical materials.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, halides, and other nucleophiles under mild to moderate temperature and pressure conditions.

Major Products Formed:

    Oxidation: Glyceraldehyde, glycidic acid.

    Reduction: 1,2-Propanediol.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Antiviral Drugs

One of the most significant applications of (S)-Glycidol is in the synthesis of antiviral drugs. It serves as a substrate for the production of L-isonucleosides, which are crucial components in developing antiviral therapies. The ability to create these nucleosides from (S)-Glycidol demonstrates its importance in medicinal chemistry and drug development .

1.2 Glycidyl Urethanes

(S)-Glycidol is also utilized in the production of glycidyl urethanes, which are important for various pharmaceutical formulations. The reaction between (S)-Glycidol and isocyanates results in glycidyl urethanes that exhibit enhanced properties for drug delivery and stability .

1.3 Functional Epoxides

The compound is a key intermediate for producing functional epoxides. For instance, when reacted with phosgene, (S)-Glycidol yields 2,3-epoxypropyl chloroformate, which has applications in synthesizing other pharmaceutical compounds .

Material Science Applications

2.1 Polymer Production

(S)-Glycidol is extensively used as a monomer in polymer chemistry. Its reactivity allows for the creation of various polymers with tailored properties. For example, it can be polymerized to form poly(glycidyl methacrylate), which is utilized in coatings and adhesives due to its excellent mechanical properties .

2.2 Chiral Catalysts

The compound plays a role in synthesizing chiral catalysts, which are essential for asymmetric synthesis in organic chemistry. The introduction of (S)-Glycidol into synthetic pathways enhances the enantioselectivity of reactions, making it valuable for producing optically active compounds .

Biocatalytic Applications

3.1 Enzyme Immobilization

Recent research has focused on immobilizing enzymes on supports derived from (S)-Glycidol to enhance biocatalytic processes. This application improves enzyme stability and reusability, making biocatalysis more efficient for industrial processes .

Case Studies

Study Application Findings
L-isonucleoside SynthesisAntiviral Drug DevelopmentDemonstrated successful conversion of (S)-Glycidol into L-isonucleosides with high yields .
Polymerization ReactionMaterial ScienceDeveloped poly(glycidyl methacrylate) showcasing enhanced mechanical properties suitable for coatings .
Enzyme ImmobilizationBiocatalysisImproved enzyme stability and activity through immobilization techniques using supports derived from (S)-Glycidol .

Mechanism of Action

The mechanism of action of (S)-Glycidol involves its ability to undergo various chemical reactions, including epoxidation and nucleophilic substitution. The epoxide ring in (S)-Glycidol is highly reactive and can interact with nucleophiles, leading to the formation of various products. In biological systems, (S)-Glycidol can act as an alkylating agent, modifying nucleophilic sites in proteins and nucleic acids. This reactivity is harnessed in the synthesis of pharmaceuticals and other biologically active compounds.

Comparison with Similar Compounds

3-Monochloropropanediol (3-MCPD)

Structural and Functional Differences :

  • Formation Pathways : Glycidol and 3-MCPD are both formed during high-temperature food processing. This compound esters decompose into free this compound, while 3-MCPD arises from this compound’s reaction with chloride ions in oils .
  • Toxicity : this compound is 1,000 times more reactive than 3-MCPD in forming hemoglobin adducts (e.g., N-(2,3-dihydroxypropyl)valine), a biomarker for internal exposure .
  • Regulatory Limits : Maximum levels for this compound esters in oils are 1,000 µg/kg, whereas 3-MCPD esters are regulated at 2,500 µg/kg .

Table 1: Comparative Toxicity and Reactivity

Parameter (S)-Glycidol 3-MCPD
Hemoglobin Adduct Formation Rate (k, L/mol/day) 0.31 ± 0.02 0.0003 ± 0.0001
IARC Classification Group 2A (Probable carcinogen) Group 2B (Possible carcinogen)
Primary Source in Food Thermal degradation of esters Chloride-rich oils under heat

Epichlorohydrin

Synthetic and Economic Considerations:

  • Cost : (R)-Epichlorohydrin is 5–6% the cost of (S)-Glycidol, making it a preferred precursor for industrial-scale chiral synthesis .
  • Reactivity : Both compounds undergo nucleophilic epoxide ring-opening, but this compound’s hydroxyl group enables hydrogen bonding, influencing solubility and reaction pathways .

Glycidyl Esters

Stability and Health Implications :

  • Formation : Glycidyl esters (e.g., glycidyl palmitate) form during oil refining and decompose into free this compound under physiological conditions. In contrast, 3-MCPD esters release 3-MCPD .
  • Analytical Challenges : Phosphate buffers (pH 6.5) inhibit 3-MCPD-to-glycidol conversion, ensuring selective this compound quantification in food matrices .

Table 3: Key Differences in Ester Behavior

Parameter Glycidyl Esters 3-MCPD Esters
Decomposition Product Free this compound Free 3-MCPD
Detection Method HPLC-MS with phosphate buffer GC-MS/MS after derivatization

Solketal

Endogenous vs. Exogenous Exposure

  • Biomarkers : Hemoglobin adducts (e.g., diHOPrVal) are specific to this compound exposure, with minimal contributions from 3-MCPD or allyl alcohol .
  • Emerging Sources : this compound is detected in vaping liquids (3% of tested products) due to glycerol thermal degradation, adding to dietary exposure risks .

Biological Activity

(S)-Glycidol, also known as 2,3-epoxy-1-propanol, is a compound of significant interest due to its biological activity, particularly its genotoxic and carcinogenic properties. This article explores the biological activity of (S)-Glycidol, focusing on its mechanisms of action, toxicity, and implications for human health based on diverse research findings.

(S)-Glycidol is a three-carbon epoxide that can undergo various metabolic transformations in biological systems. Upon exposure, it is rapidly hydrolyzed to glycerol and α-chlorohydrin. The half-life of glycidol in acidic conditions is approximately 10 minutes, indicating its reactivity and potential to form adducts with cellular macromolecules, particularly DNA .

Alkylation of DNA

One of the primary mechanisms by which (S)-Glycidol exerts its biological effects is through the alkylation of DNA. Numerous in vitro studies have demonstrated that this compound can induce DNA damage by forming covalent bonds with nucleophilic sites on DNA bases. This leads to mutations and chromosomal aberrations . The International Agency for Research on Cancer (IARC) has categorized this compound as a genotoxic carcinogen, highlighting its potential to initiate cancer through genetic damage .

Animal Studies

Several studies have assessed the carcinogenic potential of (S)-Glycidol in animal models:

  • Rats : In a long-term study involving Fischer 344 rats, groups were administered varying doses of this compound (0, 37.5, or 75 mg/kg body weight) for 103 weeks. Results indicated a significant increase in tumor incidence, including mesotheliomas and mammary gland tumors in females .
  • Mice : In another study with mice, this compound was found to increase resorption rates and fetal malformations when administered shortly after mating . The incidence of mammary fibroadenomas was also significantly elevated in treated groups.

Human Exposure Studies

Research has shown that the general population can be exposed to this compound through food products containing refined oils where it exists as fatty acid esters. A study involving children indicated that internal doses of this compound could be quantified through hemoglobin adducts, revealing a mean intake significantly higher than previously estimated by regulatory bodies . This exposure raises concerns regarding the long-term cancer risk associated with this compound consumption.

Genetic Toxicity

(S)-Glycidol has been extensively studied for its genetic toxicity:

  • In Vitro Assays : this compound tested positive in several assays for mutagenicity, including Salmonella reverse mutation assays and tests for chromosomal aberrations in human lymphocytes and Chinese hamster cells .
  • In Vivo Assays : Positive results were also observed in mouse micronucleus assays and tests for sister chromatid exchanges . However, some assays showed negative results without exogenous metabolism, suggesting that metabolic activation may play a role in its genotoxic effects.

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of (S)-Glycidol:

Study Type Organism Dose (mg/kg) Key Findings
Long-term CarcinogenicityFischer 344 Rats0, 37.5, 75Increased tumor incidence; lower survival rates
Developmental ToxicityMice250Increased resorption rates; fetal malformations
Genetic ToxicityHuman LymphocytesN/AInduction of chromosomal aberrations
Human ExposureChildrenEstimated intakeHigher levels than regulatory estimates; cancer risk

Q & A

Q. What safety protocols are critical when handling (S)-Glycidol in laboratory settings due to its mutagenic and carcinogenic properties?

(S)-Glycidol is classified by IARC as Group 2A (probably carcinogenic to humans) and exhibits mutagenicity in both in vitro (e.g., Ames test in Salmonella strains) and in vivo (mouse micronucleus assay) systems . Key protocols include:

  • Use of personal protective equipment (PPE) to prevent dermal/ocular exposure, as glycidol reacts with glutathione and may deplete cellular detoxification mechanisms .
  • Conducting experiments in fume hoods with negative pressure to avoid inhalation.
  • Implementing waste disposal protocols compliant with hazardous chemical guidelines, given its alkylating properties and moisture sensitivity .

Q. How is (S)-Glycidol synthesized, and what are the key parameters affecting its purity and yield?

(S)-Glycidol is synthesized via stereoselective epoxidation of allyl alcohol derivatives. Key parameters include:

  • Catalyst selection : Ti-BETA catalysts optimize epoxidation efficiency, with methanol as a solvent and controlled H₂O₂ addition to minimize side reactions .
  • Temperature and reaction time : Optimal yields (e.g., 70–80%) are achieved at 40–60°C with slow reagent addition to prevent thermal degradation .
  • Purification : Distillation under reduced pressure (boiling point: ~433.7 K) ensures high purity, critical for downstream applications in polymer chemistry .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound-induced endothelial cell apoptosis and endothelial-to-mesenchymal transition (EndMT)?

this compound activates oxidative stress pathways (e.g., ROS overproduction) and downstream MAPK/ERK signaling, leading to caspase-3 cleavage and CD31 downregulation in HUVECs. Pretreatment with p38 MAPK inhibitors (SB203580) or ERK inhibitors (U0126) mitigates apoptosis and EndMT, confirming pathway involvement . Advanced studies should:

  • Quantify ROS levels via fluorescent probes (e.g., DCFH-DA).
  • Use siRNA knockdown to validate roles of NF-κB/MAPK in this compound toxicity .

Q. How can analytical methods overcome challenges in detecting this compound esters (GEs) in complex matrices like edible oils?

Direct GC-MS detection of this compound avoids artifacts from halogenation steps used in traditional methods. Key strategies include:

  • Enzymatic hydrolysis : Lipase treatment releases this compound from esters without acidic/alkaline conditions that promote side reactions .
  • Modified QuEChERS extraction : Polar solvents (e.g., acetonitrile with NaCl) improve this compound recovery from aqueous phases, achieving >85% efficiency .
  • Validation via spike-and-recovery experiments to confirm method robustness across lipid-rich matrices .

Q. How does this compound concentration modulate reaction kinetics in gold nanoparticle (AuNP) synthesis?

In Au(III) reduction, this compound acts as both a reducing agent and stabilizer. Higher this compound concentrations (250–5000 mM) accelerate alkalinization rates, shortening reaction times. However, excessive concentrations (>2000 mM) may destabilize AuNPs due to competitive ligand effects. Kinetic studies should:

  • Monitor pH changes to correlate this compound concentration with reduction potential .
  • Use TEM to assess nanoparticle size distribution under varying this compound conditions .

Methodological and Data Analysis Questions

Q. What experimental designs address contradictions in this compound’s reproductive toxicity data across animal models?

Discrepancies arise from species-specific metabolism (e.g., rat vs. mouse) and dosing regimens. For example:

  • Intraperitoneal injection in mice pre-mating showed no fertility effects, but oral administration during organogenesis increased fetal anomalies .
  • Recommendations : Use toxicokinetic models to compare glutathione depletion rates across species and employ longitudinal studies with controlled dosing windows .

Q. How can hyperbranched polyglycerols with controlled molecular weights be synthesized using (S)-Glycidol?

Anionic ring-opening multibranching polymerization (ROMBP) with 1,1,1-tris(hydroxymethyl)propane (TMP) as an initiator achieves narrow polydispersity (Đ = 1.13–1.47):

  • Slow monomer addition : Prevents uncontrolled branching and cyclization .
  • Cation-exchange equilibrium : Maintains reaction homogeneity, yielding polymers with degree of branching (DB) = 0.53–0.59 .
  • Characterization via MALDI-TOF and ¹³C NMR to confirm structure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.